4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol

Description

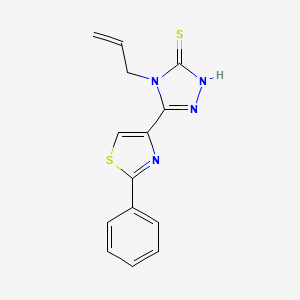

The compound 4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted with an allyl group at the N4 position, a 2-phenylthiazole moiety at C5, and a thiol group at C3 (Fig. 1). Its synthesis typically involves cyclization reactions of acylhydrazides with carbon disulfide or nucleophilic substitution of preformed triazole-thiol intermediates with allyl halides .

Properties

IUPAC Name |

3-(2-phenyl-1,3-thiazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S2/c1-2-8-18-12(16-17-14(18)19)11-9-20-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWYJKYXTZZSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201132763 | |

| Record name | 2,4-Dihydro-5-(2-phenyl-4-thiazolyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338420-11-4 | |

| Record name | 2,4-Dihydro-5-(2-phenyl-4-thiazolyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-(2-phenyl-4-thiazolyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazide intermediates are cyclized under basic conditions to form the triazole ring. For example:

- Hydrazide Preparation : Aryl hydrazides (e.g., 2-phenylthiazole-4-carboxylic acid hydrazide) are reacted with isothiocyanates to form 1,4-disubstituted thiosemicarbazides.

- Cyclization : Heating the thiosemicarbazide in alkaline media (e.g., 2N NaOH) at 80–100°C induces cyclization, yielding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Key Reaction :

$$

\text{Ar-CONHNH}_2 + \text{R-NCS} \rightarrow \text{Ar-C(S)NHNH-C(O)-R} \xrightarrow{\text{NaOH}} \text{Triazole-thiol}

$$

This method achieves yields of 70–85% but requires precise control of reaction time to avoid over-cyclization.

Direct Alkylation of Triazole-Thiones

Preformed 1,2,4-triazole-3-thiones undergo alkylation with allyl halides. For instance:

- Triazole-Thione Synthesis : 5-Phenyl-1,2,4-triazole-3-thione is prepared via cyclization of phenylacetic acid hydrazide with carbon disulfide.

- Allylation : The thione is treated with allyl bromide in dimethylformamide (DMF) using triethylamine as a base, yielding 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Optimization Note : Excess allyl bromide (1.2–1.5 equiv) and reaction times of 4–6 hours at 60°C maximize substitution at the N4 position.

Final Alkylation and Purification

The allyl group is introduced at the N4 position of the triazole ring:

Allylation Conditions

- Base Selection : Potassium carbonate (K$$2$$CO$$3$$) in DMF facilitates deprotonation of the triazole-thiol, enhancing nucleophilicity at N4.

- Solvent Optimization : Anhydrous DMF or acetonitrile minimizes side reactions (e.g., hydrolysis of allyl bromide).

- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms complete consumption of the starting material.

Post-Reaction Workup :

- The mixture is poured into ice-water to precipitate the product.

- Crude material is recrystallized from ethanol/water (1:1) to afford white crystals.

Purity Analysis :

- HPLC : >95% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 168–170°C (uncorrected).

Alternative Synthetic Routes

One-Pot Cyclo-Condensation

A streamlined approach involves simultaneous triazole and thiazole formation:

- Reagents : Phenylacetic acid hydrazide, ammonium thiocyanate, and 2-phenylthiazole-4-carboxaldehyde are heated in acetic acid.

- Mechanism : In situ formation of a thiosemicarbazone intermediate, followed by cyclization at 120°C.

Advantages : Reduced reaction steps; Disadvantages : Lower yield (50–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates cyclization steps, cutting reaction times from hours to minutes.

Spectroscopic Characterization

Key data for structural confirmation:

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, thiazole-H), 7.75–7.32 (m, 5H, Ph), 5.90 (m, 1H, allyl-CH$$2$$), 5.25 (d, $$J$$ = 17 Hz, 1H), 5.15 (d, $$J$$ = 10 Hz, 1H), 4.82 (d, $$J$$ = 6 Hz, 2H, N-CH$$_2$$).

- IR (KBr): 2560 cm$$^{-1}$$ (S-H stretch), 1605 cm$$^{-1}$$ (C=N), 1510 cm$$^{-1}$$ (C=C).

Challenges and Optimization Strategies

| Challenge | Solution | Reference |

|---|---|---|

| Low coupling efficiency | Use coupling agents (EDC/HOBt) | |

| Allyl group isomerization | Perform reactions under nitrogen atmosphere | |

| Thiol oxidation | Add antioxidants (e.g., BHT) |

Chemical Reactions Analysis

Types of Reactions

“4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol” can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Allyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole or thiazole derivatives.

Substitution: Allyl-substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol” would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with DNA or RNA: Affecting gene expression.

Disrupting cellular processes: Leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Thiadiazole and Oxadiazole Derivatives

- CI-986 (1,3,4-Thiadiazole): Contains a di-tert-butylphenol group. Exhibits dual inhibition of 5-lipoxygenase (IC50 = 2.8 µM) and cyclooxygenase (IC50 = 0.8 µM), with oral anti-inflammatory efficacy in rats .

- Oxadiazole-2-thiones : 3-(2,4-Dimethylphenyl)-substituted derivatives show antibacterial activity. Thione tautomers are favored over thiols by 9.6–12.1 kcal/mol in stability .

Triazole-Thiones with Aryl Substitutions

- 5-Haloaryl-1,2,4-triazole-3-thiones : Potent antagonists of reserpine-induced ptosis (antidepressant activity). Replacement of the thione with a carbonyl abolishes activity, emphasizing the thiol’s role .

- 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol : Modified with methylthio groups for enhanced lipophilicity. Used in antitumor agent synthesis .

Comparison : The allyl group in the target compound may improve membrane permeability over phenyl or trimethoxyphenyl substituents.

Physicochemical Properties

Table 1: Key Properties of Selected Triazole Derivatives

*Estimated based on structural analogs.

Key Observations :

- Lipophilicity : The target compound’s allyl and phenylthiazole groups likely increase log P compared to pyridyl derivatives (e.g., 6a), enhancing cell penetration.

- Acidity: The thiol group (pKa ~8.5) is less acidic than phenolic groups in CI-986 (pKa 5.5), affecting ionization in physiological conditions.

Key Observations :

- The target compound’s synthesis is comparable in efficiency to pyridyl triazoles but faster than thiadiazole derivatives like CI-984.

Mechanistic and Functional Insights

- Thiol vs. Thione Tautomerism : While thione forms are more thermodynamically stable , the target compound’s thiol group is critical for covalent interactions (e.g., EGFR binding) .

- Substituent Effects :

- Allyl Group : Enhances solubility and metabolic stability compared to bulkier tert-butyl or phenyl groups.

- 2-Phenylthiazole : Contributes to π-π stacking in enzyme active sites, differentiating it from pyridyl or nitro-substituted analogs.

Biological Activity

4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its potential biological activities. This compound features a triazole ring, a thiazole ring, and an allyl group, making it a subject of interest in medicinal chemistry and pharmacology. The structural uniqueness of this compound suggests diverse biological applications, particularly in cancer therapy and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-phenyl-1,3-thiazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

| CAS Number | 338420-11-4 |

| Molecular Formula | C14H12N4S2 |

| Molecular Weight | 288.39 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Thiazole Ring : Achieved through the reaction of a thioamide with a haloketone.

- Formation of the Triazole Ring : Synthesized via cyclization reactions involving hydrazine derivatives.

- Introduction of the Allyl Group : Conducted through allylation reactions using allyl halides under basic conditions.

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,4-triazole exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| IGR39 (human melanoma) | 4-Allyl derivative | 10.5 |

| MDA-MB-231 (triple-negative breast cancer) | 4-Allyl derivative | 12.0 |

| Panc-1 (pancreatic carcinoma) | 4-Allyl derivative | 15.0 |

These results were obtained using the MTT assay to measure cell viability and cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazole derivatives possess significant antibacterial and antifungal activities. The following table summarizes some findings:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 25 |

| Escherichia coli | Bacterial | 50 |

| Candida albicans | Fungal | 30 |

These activities suggest that the compound could be developed as an antimicrobial agent .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : It could interact with DNA or RNA to disrupt cellular processes.

- Cellular Signaling Modulation : By modulating signaling pathways, it may induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Melanoma Treatment : A derivative similar to the target compound was tested in vivo on melanoma-bearing mice and showed a significant reduction in tumor size compared to control groups.

- Antimicrobial Efficacy : A study evaluated the effectiveness of triazole derivatives against multi-drug resistant strains of bacteria and demonstrated superior activity compared to traditional antibiotics.

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves alkylation of triazole-thiol precursors. For example, S-alkyl derivatives can be prepared by reacting 1,2,4-triazole-3-thiols with allyl halides in absolute alcohol (e.g., propanol or butanol) under dry hydrogen chloride saturation . Microwave-assisted synthesis is also effective for reducing reaction time and improving regioselectivity, as demonstrated in similar triazole derivatives . Key factors influencing yield include solvent polarity, temperature (60–80°C for 6–8 hours), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

- ¹H-NMR and ¹³C-NMR : To confirm the allyl group (δ 5.0–5.8 ppm for vinyl protons) and thiazole/triazole ring protons (δ 7.2–8.5 ppm for aromatic protons) .

- LC-MS : For molecular ion ([M+H]⁺) verification and purity assessment .

- Elemental analysis : To validate C, H, N, and S content within ±0.4% of theoretical values .

- IR spectroscopy : Identification of thiol (-SH) stretching (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended for assessing antifungal or antimicrobial activity?

Methodological Answer:

- Agar diffusion assays : Test against fungal strains (e.g., Candida albicans) or bacteria (e.g., Staphylococcus aureus) using standard protocols like CLSI M27/M37. Measure zone of inhibition and compare to fluconazole/amphotericin B controls .

- MIC (Minimum Inhibitory Concentration) determination : Use microdilution methods in 96-well plates with concentrations ranging from 0.5–128 µg/mL . Computational pre-screening via molecular docking against fungal CYP51 or bacterial DHFR enzymes can prioritize candidates for experimental validation .

Advanced Research Questions

Q. How can molecular docking and ADME analysis be integrated to predict biological activity and pharmacokinetics?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal lanosterol 14α-demethylase). Prioritize compounds with binding energies ≤ -8.0 kcal/mol and hydrogen bonding with active-site residues (e.g., His310 in CYP51) .

- ADME prediction : Tools like SwissADME assess Lipinski’s rule compliance, bioavailability (≥0.55), and blood-brain barrier penetration. Optimal logP values (2–3) and topological polar surface area (TPSA < 90 Ų) improve drug-likeness .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-validate with DFT calculations : Compare experimental NMR/IR data with quantum-chemically computed spectra (e.g., B3LYP/6-31G* level in Gaussian). Deviations >0.3 ppm in NMR or >20 cm⁻¹ in IR suggest possible tautomeric forms or impurities .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, especially if tautomerism (e.g., thione-thiol equilibrium) is suspected .

Q. What strategies improve synthetic yield when scaling up the production of this compound?

Methodological Answer:

- Optimize solvent systems : Replace traditional alcohols with DMF or THF for better solubility of intermediates .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30–60 minutes while maintaining yields >75% .

Q. How do substituents on the triazole and thiazole rings influence physicochemical properties?

Methodological Answer:

- LogP and solubility : Allyl groups increase hydrophobicity (logP +0.5), while polar substituents (e.g., -OH, -NH₂) improve aqueous solubility but may reduce membrane permeability .

- Thermal stability : DSC/TGA analysis shows decomposition temperatures >200°C for most derivatives, suitable for formulation .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Standardize assay conditions : Ensure consistent inoculum size (1–5 × 10³ CFU/mL) and growth media (RPMI-1640 for fungi) .

- Validate with orthogonal assays : Confirm MIC results with time-kill kinetics or biofilm inhibition studies .

- Re-evaluate compound purity : HPLC purity ≥95% minimizes false positives/negatives .

Tables

Q. Table 1. Comparative Yields of Synthetic Routes

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional alkylation | Propanol | HCl | 65 | |

| Microwave-assisted | DMF | None | 78 | |

| Phase-transfer catalysis | THF | TBAB | 82 |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H-NMR | δ 5.2–5.8 (allyl CH₂), δ 7.8 (thiazole C-H) | |

| IR | 2550 cm⁻¹ (S-H), 1600 cm⁻¹ (C=N) | |

| LC-MS | [M+H]⁺ = 315.1 m/z |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.